Superior Biochemical Potency: MpsBAY2a vs. Clinical Candidate BAY 1217389 and Advanced Leads
MpsBAY2a (IC50 = 1 nM) demonstrates approximately 10-fold greater biochemical potency against human MPS1 than the clinical-stage inhibitor BAY 1217389 (IC50 < 10 nM) and is markedly more potent than other tool compounds like NMS-P715 (IC50 = 182 nM) and Mps1-IN-3 (IC50 = 50 nM) [1]. For researchers requiring maximal target engagement at low concentrations, MpsBAY2a provides a higher potency tool.
| Evidence Dimension | Biochemical potency (IC50) against human MPS1 kinase |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | BAY 1217389 (<10 nM); NMS-P715 (182 nM); Mps1-IN-3 (50 nM) |
| Quantified Difference | ≥10-fold more potent than BAY 1217389; >50-fold more potent than Mps1-IN-3; >180-fold more potent than NMS-P715 |
| Conditions | In vitro kinase assays; ATP concentrations varied (MpsBAY2a: not specified in the source, BAY 1217389: 2 mM ATP for 1 nM value, 10 uM ATP for 0.7 nM value) |
Why This Matters
Higher potency enables the use of lower compound concentrations, reducing the risk of off-target effects and minimizing compound usage in large-scale screens.
- [1] Jemaà M, Galluzzi L, Kepp O, et al. Characterization of novel MPS1 inhibitors with preclinical anticancer activity. Cell Death Differ. 2013;20(11):1532-1545. doi:10.1038/cdd.2013.105 View Source
